molecular formula C19H24BrN5O2 B2406979 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 898434-94-1

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2406979
CAS No.: 898434-94-1
M. Wt: 434.338
InChI Key: RZMGYPVURVIGPZ-UHFFFAOYSA-N
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Description

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that features a combination of azepane, pyridazine, piperazine, and bromofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and piperazine intermediates, followed by their coupling with azepane and bromofuran derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones from oxidation, reduced pyridazine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease symptoms .

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
  • (4-(6-(Morpholin-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone)

Uniqueness

The uniqueness of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds .

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(5-bromofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O2/c20-16-6-5-15(27-16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-1-2-4-10-23/h5-8H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMGYPVURVIGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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